

Comprehensive Guide to (R)-4-Bromostyrene Oxide: Applications & Comparative Analysis

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Compound of Interest

Compound Name: (R)-4-Bromostyrene oxide

CAS No.: 62566-68-1

Cat. No.: B1280368

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Executive Summary & Molecule Profile

(R)-4-Bromostyrene oxide (CAS: 62566-68-1) distinguishes itself from generic epoxides by possessing two orthogonal reactive sites: a strained, enantiopure epoxide ring and an aryl bromide handle. This "dual-functionality" allows it to serve as a linchpin in the synthesis of chiral

-amino alcohols—the pharmacophore of

-adrenergic blockers—while enabling late-stage diversification via palladium-catalyzed cross-coupling.

Product Snapshot vs. Alternatives

Feature	(R)-4-Bromostyrene Oxide	Racemic 4-Bromostyrene Oxide	Styrene Oxide (No Br)
Chirality	98% ee (R)-isomer	50:50 mixture	Racemic or Chiral
Primary Use	Asymmetric synthesis of single-enantiomer drugs	Toxicological standards; metabolic studies	General mechanistic probes
Downstream Utility	High: Br-handle allows Suzuki/Heck coupling	Low: Separation required after synthesis	Low: No handle for aryl-extension
Biological Relevance	Specific substrate for mEH mapping	General substrate	General substrate

Core Application: Synthesis of Chiral -Adrenergic Modulators

The most critical application of **(R)-4-bromostyrene oxide** is its role as a precursor for chiral ethanolamines, a scaffold found in

-adrenergic agonists (e.g., Mirabegron analogs) and

-blockers. The (R)-configuration of the epoxide typically yields the (R)-alcohol upon nucleophilic attack, which is often the bioactive enantiomer for this class of drugs.

Comparative Advantage: The "Bromine Handle"

Unlike unsubstituted styrene oxide, the para-bromine atom allows for divergent synthesis.

- Step 1: Ring opening with an amine yields the chiral core.
- Step 2: The bromine atom remains intact, allowing subsequent Suzuki-Miyaura coupling to attach the "tail" of the drug molecule.
 - Alternative: Using unsubstituted styrene oxide would require pre-functionalizing the starting material, which can be chemically unstable.

Experimental Protocol: Regioselective Aminolysis

Objective: Synthesis of (R)-2-(isopropylamino)-1-(4-bromophenyl)ethanol (Beta-blocker pharmacophore analog).

- Principle: Nucleophilic attack of the amine occurs predominantly at the less hindered terminal carbon (), preserving the stereocenter at .
- Green Chemistry Modification: This protocol uses a solvent-free approach to maximize regioselectivity and yield.

Materials:

- **(R)-4-Bromostyrene oxide** (1.0 mmol, >98% ee)
- Isopropylamine (1.2 mmol)
- Catalyst: Silica-bonded S-sulfonic acid (SBSSA) or mild Lewis Acid (e.g.,)
- Apparatus: Sealed pressure tube (if amine is volatile) or round-bottom flask.

Step-by-Step Workflow:

- Charge: Place **(R)-4-bromostyrene oxide** (199 mg) in a reaction vessel.
- Addition: Add isopropylamine (1.2 equiv) dropwise. If using SBSSA catalyst (100 mg), add it now.^[1]
- Reaction: Stir the mixture at room temperature for 2–4 hours.
 - Note: Solvent-free conditions favor the mechanism, enhancing regioselectivity for the terminal position (95:5

:

ratio).

- Work-up: Dilute with ethyl acetate (10 mL). Filter to remove the solid catalyst (if used).[1][2]
- Purification: Concentrate the filtrate under reduced pressure. The crude product is typically pure enough (>95%) for downstream coupling. If necessary, recrystallize from hexane/ethanol.
- Validation:
 - HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), to confirm retention of ee%.
 - NMR: Verify the diagnostic doublet of doublets for the proton at 4.6–4.8 ppm.

Mechanistic Probe for Microsomal Epoxide Hydrolase (mEH)

(R)-4-Bromostyrene oxide is a "gold standard" probe for mapping the active site of Microsomal Epoxide Hydrolase (mEH). The bulky bromine atom and specific chirality provide kinetic data that simple styrene oxide cannot.

Kinetic Comparison Data

The following table summarizes the kinetic impact of the bromine substitution and chirality on hydrolysis rates by mammalian mEH.

Substrate	()	(nmol/min/mg)	Specificity Constant ()	Interpretation
(R)-Styrene Oxide	~80	High	High	Rapidly hydrolyzed; "Good" substrate.
(S)-Styrene Oxide	~80	Moderate	Medium	Slower turnover than (R).
(R)-4-Bromo-SO	15–25	Low	High Affinity / Low Turnover	The Br atom increases lipophilicity (lower) but sterically hinders the catalytic water attack (lower).
(S)-4-Bromo-SO	15–25	Very Low	Inhibitor Potential	Often acts as a competitive inhibitor due to tight binding but poor hydrolysis rate.

Scientific Insight: The (R)-enantiomer is preferentially hydrolyzed by mEH to the (R,R)-diol.[3]
The para-bromine atom acts as a hydrophobic anchor, increasing affinity (

decreases) but slowing the rate-limiting step (hydrolysis of the alkyl-enzyme intermediate). This makes **(R)-4-bromostyrene oxide** an excellent slow-substrate probe for studying enzyme inhibition.

Visualizing the Pathways

The following diagrams illustrate the synthetic utility and biological fate of **(R)-4-Bromostyrene oxide** oxide.

Synthesis & Functionalization Pathway

This workflow demonstrates how the "Dual-Handle" nature is exploited in drug discovery.

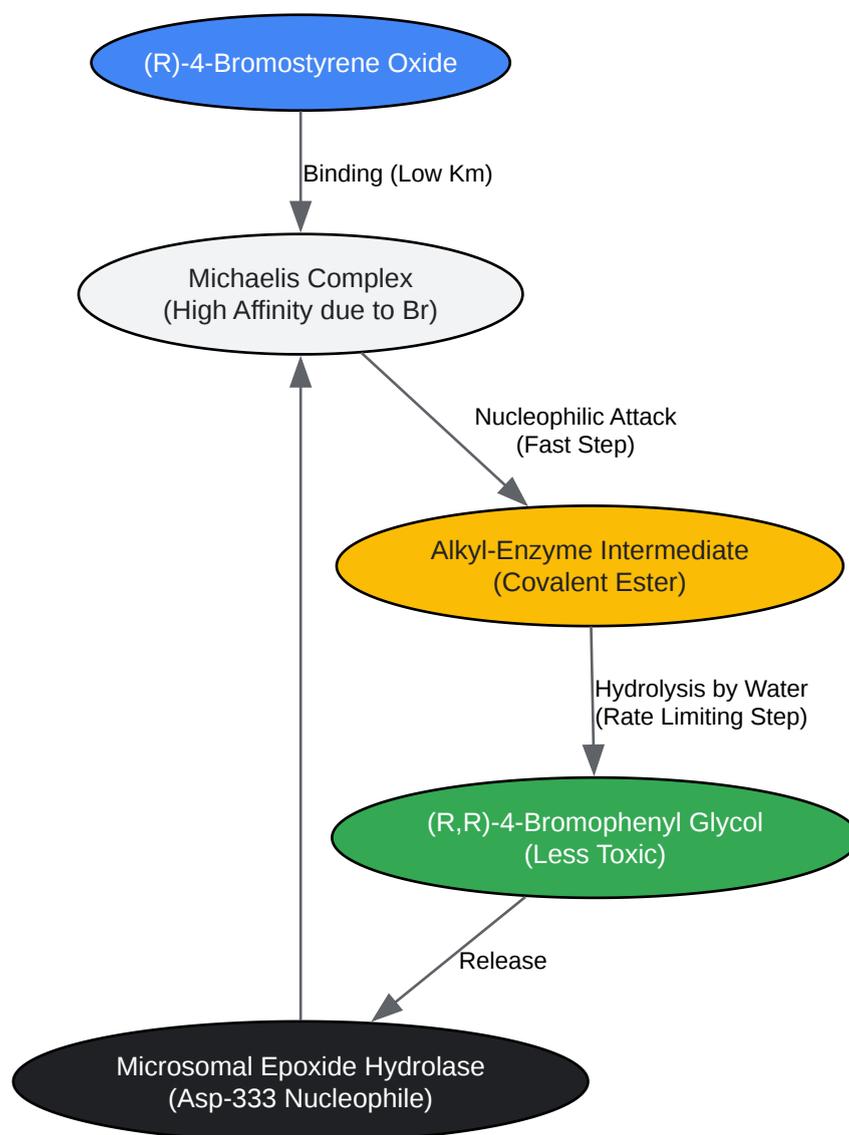


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Caption: Divergent synthesis of beta-adrenergic agonists preserving the chiral center while extending the aryl tail.

Enzymatic Hydrolysis Mechanism (mEH)

This diagram details the specific kinetic fate of the molecule in metabolic studies.



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Caption: Kinetic pathway of mEH hydrolysis. The bromine substituent stabilizes the Michaelis complex but slows the final hydrolysis step.

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